molecular formula C5H10O3 B2452303 3-(Methoxymethyl)oxetan-3-ol CAS No. 77356-11-7

3-(Methoxymethyl)oxetan-3-ol

Cat. No.: B2452303
CAS No.: 77356-11-7
M. Wt: 118.132
InChI Key: GPMWZLHKOHHKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)oxetan-3-ol: is an organic compound with the molecular formula C5H10O3 It features a four-membered oxetane ring substituted with a methoxymethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable diol precursor under acidic conditions. Another approach involves the ring-closing metathesis of a diene precursor using a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Methoxymethyl)oxetan-3-ol can undergo oxidation reactions to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as amines.

    Substitution: The methoxymethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxetane derivatives with carbonyl or carboxyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxetane derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-(Methoxymethyl)oxetan-3-ol is used as a building block in the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Oxetane rings are known to enhance the stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)oxetan-3-ol depends on its specific application. In medicinal chemistry, the oxetane ring can interact with biological targets, enhancing the stability and bioavailability of drug molecules. The methoxymethyl and hydroxyl groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

    3-Methyl-3-oxetanemethanol: Similar in structure but with a methyl group instead of a methoxymethyl group.

    3-Hydroxymethyl-3-methyl-oxetane: Features a hydroxymethyl group instead of a methoxymethyl group.

    Oxetan-3-one: Lacks the methoxymethyl and hydroxyl groups, featuring a carbonyl group instead.

Uniqueness: 3-(Methoxymethyl)oxetan-3-ol is unique due to the presence of both a methoxymethyl group and a hydroxyl group on the oxetane ring

Properties

IUPAC Name

3-(methoxymethyl)oxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-7-2-5(6)3-8-4-5/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMWZLHKOHHKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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